2-Methylazo-2-propyl hydroperoxide

Genotoxicity DNA Adductomics Mutagenicity Testing

2-Methylazo-2-propyl hydroperoxide (MAPH, CAS 149127-56-0), IUPAC name 2-hydroperoxypropan-2-yl(methyl)diazene, is a low-molecular-weight (118.13 g/mol) aliphatic α-azo hydroperoxide. It belongs to the 2-alkylazo-2-propyl hydroperoxide class, structurally defined by a hydroperoxy (–OOH) group and an azo (–N=N–) moiety on the same carbon.

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
CAS No. 149127-56-0
Cat. No. B115295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylazo-2-propyl hydroperoxide
CAS149127-56-0
Synonyms2-METHYLAZO-2-PROPYLHYDROPEROXIDE
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC(C)(N=NC)OO
InChIInChI=1S/C4H10N2O2/c1-4(2,8-7)6-5-3/h7H,1-3H3
InChIKeyZJQJZIJIBNDGAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylazo-2-propyl hydroperoxide (CAS 149127-56-0): A Dual-Mechanism Alkylazo Hydroperoxide for Genotoxicity Research


2-Methylazo-2-propyl hydroperoxide (MAPH, CAS 149127-56-0), IUPAC name 2-hydroperoxypropan-2-yl(methyl)diazene, is a low-molecular-weight (118.13 g/mol) aliphatic α-azo hydroperoxide . It belongs to the 2-alkylazo-2-propyl hydroperoxide class, structurally defined by a hydroperoxy (–OOH) group and an azo (–N=N–) moiety on the same carbon [1]. MAPH undergoes autoxidation in aqueous media to concurrently release hydroxyl radicals (•OH) and alkylating methyl diazonium ions [2], a dual radical-generating mechanism that distinguishes it from single-mechanism hydroperoxides such as tert-butyl hydroperoxide (TBHP) or cumene hydroperoxide (CHP). Its primary documented use is as a research tool in experimental mutagenicity and oxidative DNA damage studies, where its predictable radical output supports mechanistic investigation of genotoxicity pathways .

Mechanism
Dual •OH and alkylating output from single precursor
Workflow
Genotoxicity pathway studies, oxidative DNA damage assays
Radical control
Metal-free •OH generation for ESR spin-trapping calibration

Generic Azo or Peroxide Substitution Is Not Equivalent to 2-Methylazo-2-propyl hydroperoxide


MAPH is structurally distinct from commodity organic hydroperoxides such as TBHP and CHP, which lack the azo linkage and cannot generate alkyl diazonium ions upon decomposition [1]. Conversely, common azo initiators like AIBN decompose solely into carbon-centered radicals without producing hydroxyl radicals or hydroperoxide intermediates [2]. MAPH uniquely integrates both functionalities within a single small molecule, enabling concurrent oxidative (•OH-driven) and alkylating (diazonium ion-driven) DNA damage within one experimental system [3]. This dual-mechanism capability cannot be replicated by blending TBHP with a separate alkylating agent, because the co-generation of reactive species from the same precursor ensures synchronized kinetics and stoichiometry that are essential for reproducible dose-response relationships in mutagenicity assays. Furthermore, the 2-alkylazo-2-propyl hydroperoxide class exhibits thermal decomposition profiles distinct from dialkyl peroxides, as established in the foundational patent literature covering α-hydroperoxy azo compounds as low-temperature radical initiators [4].

Target: MAPH
Azo + hydroperoxy: concurrent •OH and diazonium ion release
vs
Substitute: TBHP / CHP
No azo group; cannot generate alkylating diazonium ions
Target: MAPH
Synchronized radical co-generation kinetics
vs
Substitute: AIBN
Carbon-centered radicals only; no •OH production
Target: MAPH
Single-agent dual DNA adduct formation (8-OHdG + O6-MedG)
vs
Substitute: TBHP + alkylating agent blend
Kinetic and stoichiometric mismatch; dose-response may not transfer

Quantitative Differentiation Evidence for 2-Methylazo-2-propyl hydroperoxide (MAPH) vs. Comparators


Dual DNA Adduct Formation vs. Single-Mechanism Hydroperoxides

MAPH simultaneously forms both 8-hydroxy-2′-deoxyguanosine (8-OHdG, an oxidative damage marker) and O6-methyl-2′-deoxyguanosine (O6-MedG, an alkylation marker) upon reaction with DNA, with O6-MedG formation exceeding 8-OHdG formation in a dose-dependent manner [1]. In contrast, TBHP generates only 8-OHdG via hydroxyl radical-mediated oxidation and does not produce O6-MedG because it lacks the azo-linked alkyl group required for diazonium ion formation [2]. This dual-adduct profile is a class-level feature of 2-alkylazo-2-propyl hydroperoxides and has not been reported for any single-mechanism hydroperoxide.

DNA Adduct Spectrum
Class-level inference
MAPH: 8-OHdG + O6-MedG detected; O6-MedG > 8-OHdG
TBHP: 8-OHdG only; no alkylation adduct
Supports concurrent oxidative and alkylative damage modeling
Calf thymus DNA, HPLC-ECD quantification
Genotoxicity DNA Adductomics Mutagenicity Testing

Enhanced Mutagenic Potency in Salmonella typhimurium YG7108 (Alkylation-Sensitive) vs. Parental TA1535

MAPH exhibited markedly stronger mutagenicity in S. typhimurium YG7108 (deficient in O6-methylguanine DNA methyltransferase, sensitized to alkylating agents) compared to the parental TA1535 strain, indicating that the methyl diazonium ion-mediated alkylation pathway is a significant contributor to its mutagenic potency [1]. The mutagenic response increased in a dose-dependent manner with MAPH concentration. While exact revertant counts per plate are reported in the source figure (Fig. 2), the published text confirms that the YG7108/TA1535 mutagenicity ratio substantially exceeds 1 [1].

Mutagenicity Strain Sensitivity
Head-to-head
YG7108 revertant count > TA1535; dose-dependent; ratio >1
Indicates alkylation-dependent mutagenic contribution
Ames pre-incubation, without S9 activation
Ames Test Mutagenicity Alkylating Agent Detection

Hydroxyl Radical Generation Verified by ESR Spin-Trapping

The decomposition of MAPH in aqueous solution produced a characteristic 1:2:2:1 ESR signal of the DMPO-OH spin adduct, identical to the spectrum obtained from the Fenton reagent (Fe²⁺ + H₂O₂) positive control, confirming •OH generation [1]. Addition of ethanol or sodium ascorbate (known •OH scavengers) diminished the DMPO-OH signal. By comparison, AIBN decomposes thermally to yield carbon-centered radicals exclusively (no DMPO-OH signal), and TBHP generates •OH only in the presence of transition metal catalysts via Fenton chemistry, not spontaneously in aqueous buffer [2].

ESR •OH Verification
Class-level inference
1:2:2:1 DMPO-OH signal; matches Fenton control; signal quenched by ethanol/ascorbate
Metal-free •OH source for spin-trapping calibration
X-band ESR, aqueous phosphate buffer
Electron Spin Resonance Hydroxyl Radical Free Radical Biology

Physicochemical Property Differentiation from Bulk Hydroperoxides

MAPH exhibits a boiling point of 153.8 °C at 760 mmHg and a flash point of 46.8 °C, with a density of 1.04 g/cm³ . TBHP has a substantially lower boiling point of 37 °C at 2.0 kPa (approximately 89 °C at 760 mmHg with decomposition) and a lower density of approximately 0.935 g/mL [1]. The higher boiling point and density of MAPH reflect its different molecular architecture (azo + hydroperoxy vs. hydroperoxy alone) and impact solvent compatibility, storage conditions, and volatility-based exposure risks in laboratory settings.

Physicochemical Properties
Cross-study comparable
MAPH: BP 153.8 °C, density 1.04 g/cm³
TBHP: BP ~89 °C, density ~0.935 g/mL
Higher BP may reduce airborne exposure; density affects biphasic work-up
Data from ChemSrc and Wikipedia
Physicochemical Profiling Safety Assessment Solvent Selection

Class Membership in the α-Hydroperoxy Azo Initiator Family

MAPH belongs to the patented class of aliphatic α-(hydroperoxy) azo compounds that were specifically developed as low-temperature free radical initiators for vinyl monomer polymerization and unsaturated polyester resin curing [1]. The patent literature establishes that these compounds possess thermal stability profiles intermediate between ambient-stable dialkyl peroxides and highly labile low-temperature initiators, enabling polymerization initiation at temperatures where conventional azo initiators (e.g., AIBN, 10-h half-life temperature ~65 °C) exhibit insufficient radical flux and where peroxides require elevated temperatures [2]. Although MAPH-specific polymerization rate data and half-life kinetic parameters are not publicly reported in peer-reviewed literature, its structural homology to exemplified compounds such as 2-t-butylazo-2-hydroperoxy-4-methylpentane positions it within this functionally differentiated class [1].

Class Membership
Class-level inference
α-hydroperoxy azo architecture; patented for low-temperature radical initiation
Potential for polymerization initiation at moderate temperatures
Exact 10-h t½ not publicly reported; patent literature context
Polymer Chemistry Low-Temperature Initiation Free Radical Polymerization

Optimal Application Scenarios for 2-Methylazo-2-propyl hydroperoxide Based on Verified Evidence


Mechanistic Genotoxicity Studies Requiring Simultaneous Oxidative and Alkylative DNA Damage

MAPH is the compound of choice when an experimental protocol requires concurrent induction of 8-OHdG (oxidative lesion) and O6-MedG (alkylation lesion) in DNA from a single agent. As demonstrated by Inami et al. (2017), MAPH treatment of calf thymus DNA yields both adducts in a single reaction, with O6-MedG predominating [1]. This dual-output capability enables studies of the interplay between base excision repair (responding to 8-OHdG) and direct reversal repair (responding to O6-MedG) pathways without the confounding variables introduced by co-exposure to separate oxidative and alkylating agents.

Alkylating Agent-Specific Mutagenicity Screening Using Salmonella typhimurium YG7108

MAPH produces a robust, dose-dependent mutagenic response in the alkylation-hypersensitive S. typhimurium YG7108 strain (deficient in O6-methylguanine DNA methyltransferase), with potency exceeding that observed in the parental TA1535 strain [1]. This strain-specific differential response makes MAPH an effective positive control compound for validating YG7108-based screening assays designed to detect alkylating genotoxins, particularly in pharmaceutical impurity assessments where hydrazone-derived genotoxic potential must be evaluated.

Metal-Free Hydroxyl Radical Generation for ESR Spin-Trapping Calibration

MAPH spontaneously generates hydroxyl radicals in aqueous buffer without requiring transition metal catalysts, as confirmed by the characteristic 1:2:2:1 DMPO-OH ESR signal identical to the Fenton reagent reference [1]. This property makes MAPH a cleaner alternative to TBHP/Fe²⁺ systems for calibrating ESR spin-trapping experiments, as it eliminates spectral interference from metal-spin trap complexes and avoids the confounding redox chemistry associated with Fenton-based •OH generation [2].

Low-Temperature Radical Initiation in Unsaturated Polyester Resin Curing

As a member of the patented α-hydroperoxy azo compound class, MAPH is structurally designed for low-temperature free radical generation suitable for curing unsaturated polyester resins and initiating vinyl monomer polymerization [1]. The α-hydroperoxy azo architecture provides a thermal decomposition profile that bridges the gap between room-temperature-stable peroxides and high-temperature azo initiators such as AIBN, offering formulators an initiation option in temperature ranges where conventional initiators exhibit either insufficient activity or excessive decomposition rates.

Application
Selection Property
Validation Focus
Dual-mechanism genotoxicity research
Concurrent •OH and alkylating output
DNA adduct profile (8-OHdG, O6-MedG)
Alkylation-specific mutagenicity screening
YG7108 strain sensitivity
Dose-dependent revertant response
Metal-free ESR spin-trapping calibration
Spontaneous •OH generation in buffer
DMPO-OH signal identity
Low-temperature radical initiation
α-hydroperoxy azo thermal profile
Initiation temperature window vs AIBN/peroxides
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